2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C8H8N4S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C8H8N4S/c9-6-5-8(11-3-10-6)13-7(12-5)4-1-2-4/h3-4H,1-2H2,(H2,9,10,11) |
InChI Key |
CXZZRKJOZBHINC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(N=CN=C3S2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with cyclopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process often includes purification steps such as recrystallization and chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogen additions.
Substitution: Substituted derivatives with various functional groups replacing the amine hydrogen.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a valuable compound in drug development.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Pharmacological Profiles
- Adenosine Receptor Affinity: Compound 18 (2-fluorobenzyl/furan substituents) exhibits exceptional affinity for adenosine A₁/A₂ₐ receptors (Ki < 2 nM), surpassing many analogs. The fluorobenzyl group likely enhances hydrophobic interactions with receptor pockets, while the furan moiety contributes to π-π stacking .
Structural vs. Functional Divergence
- Thiazolo[4,5-d]pyrimidines : Derivatives with a [4,5-d] ring fusion (e.g., 7-phenyl-5-thioxo analogs) demonstrate divergent biological roles, such as kinase inhibition (e.g., CLK1/DYRK1A), attributed to substituents like hydroxycoumarin or phenyl groups .
- Thieno[3,2-d]pyrimidines: Substituting thiazole with thiophene (e.g., benzo[b]thieno[3,2-d]pyrimidin-4-amine) shifts activity toward kinase inhibition, highlighting the critical role of the sulfur-containing heterocycle in target engagement .
Biological Activity
2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNS
- CAS Number : 1936589-81-9
The thiazolo[5,4-d]pyrimidine framework is known for its diverse biological activities, making derivatives of this structure of significant interest in drug discovery.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated various thiazolo derivatives and reported the following findings:
| Compound | Activity | MIC (mg/mL) | Target Organisms |
|---|---|---|---|
| This compound | Antimicrobial | 0.0039 - 0.025 | E. coli, S. aureus |
| Other derivatives | Varies | 0.0048 - 0.039 | C. albicans |
The compound was particularly effective against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentration (MIC) values indicating strong antimicrobial efficacy .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A study involving various thiazolo derivatives indicated that compounds similar to this compound exhibited antiproliferative activity across different human tumor cell lines.
| Cell Line | GI50 (nM) |
|---|---|
| A549 (Lung cancer) | 50 |
| MCF7 (Breast cancer) | 75 |
| HeLa (Cervical cancer) | 100 |
These results suggest that the compound may inhibit cell proliferation effectively, warranting further investigation into its mechanism of action and potential as a therapeutic agent .
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the thiazole and pyrimidine moieties play critical roles in interacting with biological targets such as enzymes or receptors involved in cell signaling pathways.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Antimicrobial Resistance : A study assessed the effectiveness of this compound against resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics targeting resistant pathogens .
- Case Study in Oncology : Research involving animal models demonstrated that treatment with this compound led to significant tumor reduction in xenograft models of breast cancer .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine?
- Methodology : The synthesis typically involves cyclization reactions starting from halogenated pyrimidine precursors. For example, cyclopropyl groups can be introduced via nucleophilic substitution using cyclopropylamine under reflux conditions in polar aprotic solvents like acetonitrile. Catalytic acetic acid is often added to facilitate cyclization .
- Key Considerations : Reaction optimization (temperature, solvent polarity, and stoichiometry) is critical to minimize side products like unreacted intermediates or over-alkylated derivatives. Thin-layer chromatography (TLC) is used to monitor progress .
Q. How is the structural elucidation of this compound validated?
- Methodology : Spectroscopic techniques such as H NMR, C NMR, and IR spectroscopy are employed. For example, the amine proton (-NH) typically appears as a broad singlet in H NMR (δ 8.20 ppm), while cyclopropyl protons resonate as a multiplet (δ 1.2–1.5 ppm) .
- Validation : Elemental analysis (C, H, N, S) confirms purity, with deviations >0.4% indicating impurities. X-ray crystallography may resolve ambiguities in fused-ring geometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology : Systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading) using design-of-experiments (DoE) approaches. Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of cyclopropylamine, while microwave-assisted synthesis reduces reaction time .
- Case Study : In a 2020 study, microwave irradiation at 200°C for 20 minutes increased yields by 15–20% compared to conventional heating .
Q. What strategies resolve contradictions in biological activity data for thiazolo[5,4-d]pyrimidine derivatives?
- Methodology : Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) and SAR (structure-activity relationship) studies. For example, fluorophenyl substituents enhance adenosine A2A receptor affinity, while cyclopropyl groups may reduce off-target interactions .
- Data Analysis : Molecular docking (e.g., AutoDock Vina) identifies key binding residues (e.g., His264 in A2A receptors) to rationalize discrepancies between in vitro and in vivo results .
Q. How do purification techniques impact the pharmacological profile of this compound?
- Methodology : Recrystallization from dimethylformamide (DMF)/water mixtures improves purity (>98%), while silica gel chromatography isolates regioisomers. HPLC-MS detects trace impurities (<0.1%) that may confound bioactivity data .
- Critical Step : Residual solvent removal (e.g., DMSO) via lyophilization ensures reproducibility in pharmacokinetic studies .
Research Design and Data Interpretation
Q. What experimental controls are essential for evaluating the stability of this compound under physiological conditions?
- Methodology :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, followed by LC-MS analysis to detect degradation products (e.g., hydrolyzed cyclopropyl groups).
- Oxidative Stress : Expose to HO (1–5 mM) to simulate metabolic oxidation .
- Outcome : Stability data guide formulation choices (e.g., hydrochloride salts for aqueous solubility ).
Q. How can computational modeling predict the metabolic pathways of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
